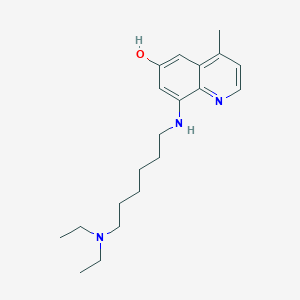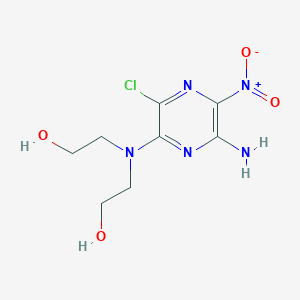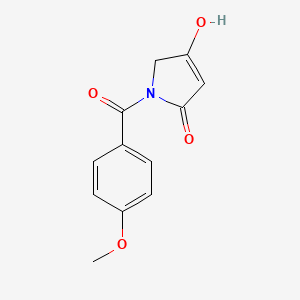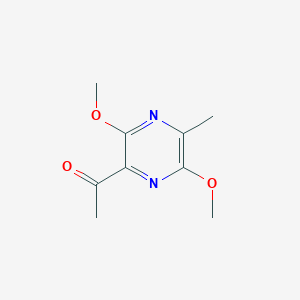![molecular formula C31H46O2P2 B12895150 (4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)](/img/structure/B12895150.png)
(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(diethylphosphine) is a complex organic compound known for its unique structural properties. It is characterized by the presence of two chroman rings connected through a spiro linkage, with multiple methyl groups and diethylphosphine substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(diethylphosphine) typically involves multi-step organic reactions. One common method includes the reaction of chroman derivatives with diethylphosphine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would likely include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(diethylphosphine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered substituents .
Scientific Research Applications
Chemistry
In chemistry, (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(diethylphosphine) is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and material science .
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research. Its ability to form complexes with metals can be exploited in imaging and diagnostic applications .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its role as a ligand in catalysis is particularly valuable in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism by which (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(diethylphosphine) exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can facilitate various catalytic processes by providing a stable environment for the reaction intermediates. The molecular targets and pathways involved include metal centers in enzymes and other catalytic systems .
Comparison with Similar Compounds
Similar Compounds
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diylbis(diphenylphosphine)): This compound has diphenylphosphine groups instead of diethylphosphine, which alters its reactivity and applications.
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-6,6’-diyl)bis(diethylphosphine): This variant has different substitution patterns on the chroman rings, affecting its chemical properties.
Uniqueness
The uniqueness of (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(diethylphosphine) lies in its specific substitution pattern and the presence of diethylphosphine groups.
Properties
Molecular Formula |
C31H46O2P2 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(8'-diethylphosphanyl-4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[3H-chromene]-8-yl)-diethylphosphane |
InChI |
InChI=1S/C31H46O2P2/c1-11-34(12-2)25-17-21(5)15-23-27(25)32-31(19-29(23,7)8)20-30(9,10)24-16-22(6)18-26(28(24)33-31)35(13-3)14-4/h15-18H,11-14,19-20H2,1-10H3 |
InChI Key |
UMIMOKGOJQXPTP-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)C1=CC(=CC2=C1OC3(CC2(C)C)CC(C4=C(O3)C(=CC(=C4)C)P(CC)CC)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)




![4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B12895108.png)





![2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12895153.png)
![6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid](/img/structure/B12895159.png)
